molecular formula C22H18F3NO5 B2413029 9-cyclopropyl-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951926-02-6

9-cyclopropyl-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2413029
CAS No.: 951926-02-6
M. Wt: 433.383
InChI Key: OBNYYZCAJQQJPS-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a methoxy group, and a cyclopropyl group. The presence of these groups suggests that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group, for example, would likely have a strong influence on the compound’s overall structure due to the high electronegativity of fluorine .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could undergo reactions involving C–F bond activation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethyl group could contribute to the compound’s polarity and reactivity .

Scientific Research Applications

Cyclohepta[b][1,4]benzothiazines and Their Analogues

Studies on cyclohepta[b][1,4]benzothiazines and their diazine analogues, such as the work by Shindo, Ishikawa, and Nozoe (1985), explore the formation, reactions, and stability of these compounds under various conditions. This research provides foundational knowledge on the chemical behavior of complex heterocyclic compounds, which could be applicable to understanding the properties and potential applications of the specified compound in pharmaceuticals or materials science (Shindo et al., 1985).

Benzoxazine Derivatives

Research on benzoxazine derivatives and their reactions offer insights into the synthesis and applications of these compounds in creating new materials. For example, the study by Kiskan and Yagcı (2007) on a thermally curable benzoxazine monomer with a photodimerizable coumarin group highlights the potential of such compounds in developing advanced materials with specific thermal and optical properties (Kiskan & Yagcı, 2007).

Photochromic and Photodimerizable Compounds

The development of photochromic and photodimerizable compounds, as discussed in studies on bichromophoric photochromes, demonstrates the application of complex oxazine derivatives in creating materials that respond to light. These materials have potential uses in optical data storage, photolithography, and the development of smart materials that change properties in response to external stimuli (Tomasulo et al., 2008).

Synthetic Methodologies

Advancements in synthetic methodologies for benzoxazin-3(4H)-ones and related compounds, as detailed in research on the synthesis and characterization of phenothiazine cruciforms, provide a framework for designing and synthesizing a wide range of heterocyclic compounds with potential applications in medicinal chemistry, material science, and as sensors or probes in biological systems (Hauck et al., 2007).

Properties

IUPAC Name

9-cyclopropyl-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3NO5/c1-28-13-3-2-4-14(9-13)30-20-18(27)15-7-8-17-16(10-26(11-29-17)12-5-6-12)19(15)31-21(20)22(23,24)25/h2-4,7-9,12H,5-6,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNYYZCAJQQJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)C5CC5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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